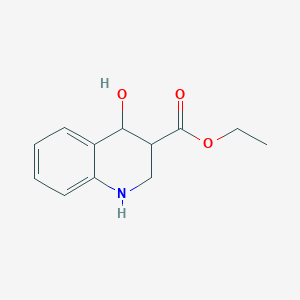

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-6,9,11,13-14H,2,7H2,1H3 |

InChI Key |

LFXQLXMPVMMMHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNC2=CC=CC=C2C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate can be synthesized through a multi-step process involving various reagents and conditions. One common method involves the use of ethyl cyanoacetate, 2-alkenyl aniline, and aromatic aldehydes in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Esterification and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Hydrolysis : Treatment with aqueous NaOH at 80–100°C converts the ester to 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid .

-

Transesterification : Reacting with methanol in the presence of catalytic acid produces the methyl ester analog .

Table 1: Esterification Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkaline hydrolysis | 1M NaOH, 80°C, 6h | Carboxylic acid derivative | 75–85% |

| Acidic hydrolysis | HCl (conc.), reflux | Carboxylic acid derivative | 60–70% |

| Transesterification | Methanol, H₂SO₄, 65°C, 12h | Methyl 4-hydroxy-THQ-3-carboxylate | 82% |

Cyclization Reactions

The tetrahydroquinoline core participates in intramolecular cyclization. The Gould–Jacobs reaction is particularly notable:

-

Gould–Jacobs Cyclization : Heating in diphenyl ether at 250°C forms 4-hydroxyquinoline-3-carboxylate via a six-membered transition state . This reaction proceeds through enolate formation, nucleophilic attack, and tautomerization .

Mechanistic Highlights :

-

Enolate of ethyl acetoacetate attacks isatoic anhydride, forming intermediate A .

-

Cyclization via 6-exo-trig pathway generates tetracyclic intermediate D .

Oxidation Reactions

The tetrahydroquinoline ring undergoes dehydrogenation to form fully aromatic quinolines:

-

Catalytic dehydrogenation : Pd/C in refluxing toluene oxidizes the saturated ring to quinoline .

-

Chemical oxidants : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes the tetrahydro moiety.

Table 2: Oxidation Conditions

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Pd/C (10%) | Toluene | 110°C | 4-Hydroxyquinoline-3-carboxylate | 70% |

| DDQ | DCM | 25°C | 4-Hydroxyquinoline-3-carboxylate | 88% |

Nucleophilic Substitution

The hydroxyl group at C4 participates in alkylation and acylation:

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields 4-alkoxy derivatives .

-

Acylation : Acetic anhydride in pyridine acetylates the hydroxyl group.

Key Example :

-

Reaction with benzyl bromide forms 4-benzyloxy-THQ-3-carboxylate (yield: 65%).

Keto-Enol Tautomerism

The compound exhibits tautomerism in solution, confirmed by NMR and IR studies . The enol form dominates in polar aprotic solvents (e.g., DMSO), while the keto form is stabilized in nonpolar solvents .

Spectroscopic Data :

Decarboxylation

Under thermal or basic conditions, the ester undergoes decarboxylation:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibits notable pharmacological properties. Research has indicated its potential as an anticancer agent. In vitro studies have demonstrated that derivatives of tetrahydroquinoline structures can inhibit the growth of various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7) . The introduction of an aryl group into the tetrahydroquinoline structure significantly enhances its antiproliferative activity .

Case Study: Anticancer Activity

A recent study synthesized a series of tetrahydroquinoline derivatives and screened them for anticancer activity. The lead compound exhibited low micromolar inhibition against several cancer cell lines, indicating that structural modifications can lead to enhanced biological efficacy .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules. The compound's hydroxyl and carboxylate groups enhance its reactivity in nucleophilic substitutions and esterifications .

Synthesis Pathways

Several synthetic methods have been developed for obtaining this compound. These include cyclization reactions involving enol ethers and amines under controlled conditions .

The compound has been studied for its interaction with biological targets such as enzymes and receptors. Preliminary data suggest that it may interact with specific enzymes involved in metabolic pathways; however, further studies are necessary to fully elucidate these interactions .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the aryl groups attached to the tetrahydroquinoline core can significantly influence its pharmacological properties .

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | Quinoline derivative | Lacks tetrahydro structure; simpler reactivity |

| Methyl 4-hydroxyquinoline-3-carboxylate | Quinoline derivative | Methyl group instead of ethyl; different solubility |

| Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Isoquinoline derivative | Different bicyclic structure; distinct properties |

| Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate | Methoxy-substituted derivative | Additional methoxy group alters reactivity |

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural variations among analogues include substituents (e.g., halogens, alkyl groups), oxidation states (hydroxy vs. oxo groups), and ring saturation (tetrahydro vs. dihydroquinoline).

Table 1: Structural and Functional Comparison

Physical and Chemical Properties

Table 2: Physical Properties

Biological Activity

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molar mass of approximately 217.22 g/mol. The compound features a bicyclic tetrahydroquinoline structure with a hydroxyl group at the 4-position and a carboxylate group at the 3-position. These functional groups enhance its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

- Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its structural similarity to known antibiotics suggests potential applications in treating bacterial infections .

2. Anticancer Potential

- Preliminary investigations have indicated that derivatives of tetrahydroquinoline compounds may exhibit anticancer activity by inhibiting cell proliferation in certain cancer cell lines. The mechanism is thought to involve the modulation of specific signaling pathways .

3. Anti-HIV Activity

- Some studies have explored the anti-HIV potential of related compounds. Although this compound has not been extensively tested for this purpose, its structural analogs have shown moderate activity against HIV replication .

4. Enzyme Inhibition

- Interaction studies suggest that this compound may inhibit enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects when used therapeutically.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving starting materials such as aniline derivatives and malonic esters . The Gould–Jacob cyclization reaction is particularly noted for forming the core structure efficiently.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the minimum inhibitory concentration (MIC) method. Results indicated that the compound showed significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies assessed the effect of tetrahydroquinoline derivatives on cancer cell lines. The results demonstrated that these compounds could inhibit cell growth and induce apoptosis in specific cancer types, highlighting their potential as anticancer agents.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate, and how do reaction conditions affect yield and purity?

- Methodology : The compound is typically synthesized via cyclization of N-substituted anilines with triethyl methanetricarboxylate under acidic conditions. Optimizing solvent (e.g., ethanol or toluene), temperature (reflux), and stoichiometry is critical. For example, using excess triethyl methanetricarboxylate improves cyclization efficiency but may introduce impurities like 4-hydroxy-1,2-dihydroquinolin-2-ones (up to 5.6% in crude products). Purification via recrystallization (ether-hexane) or column chromatography (silica gel, 5% ethyl acetate in methylene chloride) enhances purity to >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodology :

- NMR : H and C NMR are essential for confirming the tetrahydroquinoline backbone, ester carbonyl (δ ~170 ppm), and hydroxyl protons (δ ~5.1 ppm). Diastereotopic protons in the 1,2,3,4-tetrahydroquinoline ring appear as complex splitting patterns (e.g., ABX systems) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying hydrogen-bonding networks (e.g., O–H···O interactions) and ring puckering parameters. ORTEP-3 visualizes thermal ellipsoids for conformational analysis .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what catalytic systems are effective?

- Methodology : Enantioselective [4+2] annulation using β'-acetoxy allenoates and chiral phosphine catalysts (e.g., (R)-CyMOP ligand) generates 3-ethynyl-substituted tetrahydroquinolines with high enantiomeric excess (>90%). Key factors include steric bulk of the ligand and substrate preorganization to minimize racemization .

Q. What are common pitfalls in resolving diastereomers via HPLC, and how can method parameters be optimized?

- Methodology : Poor resolution often arises from insufficient steric differentiation. Using chiral stationary phases (e.g., polysaccharide-based columns) and optimizing mobile phases (e.g., 1% isopropanol in hexanes) enhance separation. For example, ethyl 1-([1,1'-biphenyl]-2-yl)-3-methyl-2-oxo-tetrahydroquinoline-3-carboxylate requires flow rates ≤1.0 mL/min to resolve four stereoisomers .

Q. How do computational methods assist in understanding the compound's conformation and reactivity?

- Methodology : Density Functional Theory (DFT) calculations analyze ring puckering using Cremer-Pople coordinates to quantify out-of-plane displacements. Molecular dynamics simulations predict hydrogen-bonding patterns (e.g., Etter’s graph-set analysis) and solvent effects on stability .

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodology : SHELXL’s restraint tools (e.g., DFIX, FLAT) correct bond-length/angle deviations. Validate structures using R-factor convergence (<5%) and check for twinning or disorder via PLATON. Cross-validate with spectroscopic data to confirm functional group assignments .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology : Impurities like 4-hydroxy-1,2-dihydroquinolin-2-ones arise from trace water. Employing anhydrous solvents, molecular sieves, or "green chemistry" approaches (e.g., solvent-free conditions) reduces hydrolysis. Monitor reaction progress via inline FTIR to detect intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or stereochemical outcomes across studies?

- Methodology : Systematically vary reaction parameters (e.g., catalyst loading, temperature) to identify critical variables. For example, steric hindrance in Buchwald-Hartwig amination may reduce diastereoselectivity, necessitating ligand screening. Cross-reference multiple characterization techniques (e.g., HPLC, H NMR, X-ray) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.